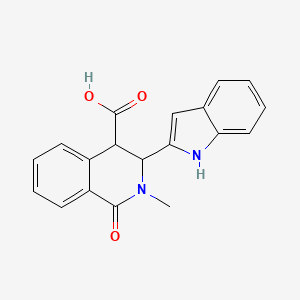

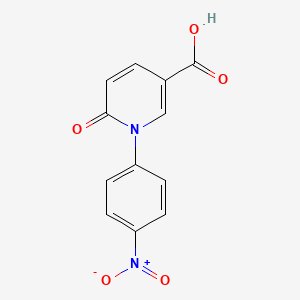

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

4-Nitrophenylacetic acid is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases .Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Application Summary : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules . This is particularly useful in the field of molecular imaging, which is transforming modern medicine through the use of radiopharmaceuticals .

- Methods of Application : The preparation of 18 F-labelled activated esters is typically a complex and multistep procedure. The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .

- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .

-

Scientific Field: Nanotechnology

- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

- Methods of Application : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed .

- Results or Outcomes : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .

-

Scientific Field: Biological Research

- Application Summary : Indole derivatives, which may be structurally similar to your compound, have shown a wide range of biological activities .

- Methods of Application : Indole derivatives are synthesized and tested for various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Results or Outcomes : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Scientific Field: Drug Discovery

- Application Summary : Pyrrolidine, a five-membered ring similar to the pyridine ring in your compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The review discusses the synthesis of various pyrrolidine compounds and their biological profiles .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Environmental Science

- Application Summary : 4-Nitrophenol, a compound structurally similar to your compound, is used as a pH indicator . A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 . This color-changing property makes this compound useful as a pH indicator .

- Methods of Application : The yellow color of the 4-nitrophenolate form (or 4-nitro phenoxide) is due to a maximum of absorbance at 405 nm . In contrast, 4-nitrophenol has a weak absorbance at 405 nm .

- Results or Outcomes : This property is used in environmental science to measure the pH of different solutions .

-

Scientific Field: Pharmaceutical Industry

- Application Summary : 4-Nitrophenol is an intermediate in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .

- Methods of Application : This process is used in the pharmaceutical industry for the production of paracetamol .

- Results or Outcomes : Paracetamol is a widely used over-the-counter medication for relieving pain and reducing fever .

Safety And Hazards

Orientations Futures

Nanotechnology is the synthesis, fabrication, and its implication in practical fields, explaining the relation between the physicochemical properties of nanostructured materials (NMs) with its dimensions . For the past few years, nanotechnology has been expanded stoutly in the multidisciplinary research and development areas .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-11-6-1-8(12(16)17)7-13(11)9-2-4-10(5-3-9)14(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHCQGXBPBZUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1387415.png)

![{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1387419.png)

![1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid](/img/structure/B1387420.png)

![1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387422.png)

![1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone](/img/structure/B1387424.png)

![1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid](/img/structure/B1387425.png)

![3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine](/img/structure/B1387426.png)

![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)